molecular formula C10H11NO4 B12961809 (R)-3-(2-Amino-2-carboxyethyl)benzoic acid

(R)-3-(2-Amino-2-carboxyethyl)benzoic acid

Cat. No.: B12961809
M. Wt: 209.20 g/mol
InChI Key: JANONUPBHGWOBP-MRVPVSSYSA-N
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Description

®-3-(2-Amino-2-carboxyethyl)benzoic acid is a chiral compound with a specific stereochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2-Amino-2-carboxyethyl)benzoic acid can be achieved through several methods. One common approach involves the decarboxylative coupling of amino acid-derived α-amino radicals to carbonyl compounds via a visible-light photocatalyst in water . This method is characterized by broad substrate scopes, mild reaction conditions, and the ability to perform gram-scale synthesis.

Industrial Production Methods

Industrial production methods for ®-3-(2-Amino-2-carboxyethyl)benzoic acid typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

®-3-(2-Amino-2-carboxyethyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

®-3-(2-Amino-2-carboxyethyl)benzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in biochemical pathways and its potential as a biochemical probe.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-(2-Amino-2-carboxyethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(2-Amino-2-carboxyethyl)benzoic acid is unique due to its specific stereochemistry and the presence of both amino and carboxyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

3-[(2R)-2-amino-2-carboxyethyl]benzoic acid

InChI

InChI=1S/C10H11NO4/c11-8(10(14)15)5-6-2-1-3-7(4-6)9(12)13/h1-4,8H,5,11H2,(H,12,13)(H,14,15)/t8-/m1/s1

InChI Key

JANONUPBHGWOBP-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)O)C[C@H](C(=O)O)N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CC(C(=O)O)N

Origin of Product

United States

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